N-[4-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide
Description
N-[4-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide is a synthetic organic compound that features a piperidine moiety attached to a phenyl ring, which is further connected to a cyclobutanecarboxamide group
Properties
IUPAC Name |
N-[4-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16(13-5-4-6-13)18-15-9-7-14(8-10-15)17(21)19-11-2-1-3-12-19/h7-10,13H,1-6,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFMLZKSYBLYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment to the Phenyl Ring: The piperidine moiety is then attached to a phenyl ring via a carbonyl linkage, often using coupling reagents such as carbodiimides.
Formation of the Cyclobutanecarboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of functional groups such as halides or nitro groups on the phenyl ring.
Scientific Research Applications
N-[4-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it suitable for the design of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Mechanism of Action
The mechanism of action of N-[4-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with binding sites on proteins, modulating their activity and leading to various biological effects. The compound’s structure allows it to fit into specific binding pockets, influencing pathways related to its intended application.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-(piperidine-1-carbonyl)phenyl}cyclobutanecarboxamide
- 4-[4-(piperidine-1-carbonyl)phenyl]phenol
Uniqueness
N-[4-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide is unique due to its combination of a piperidine moiety with a cyclobutanecarboxamide group This structural arrangement imparts specific chemical and biological properties that are distinct from other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
